4-[(chloroacetyl)amino]-N-methylbenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Organic Synthesis and Medicinal Chemistry
Benzamide derivatives are a well-established and highly significant class of compounds in the realms of organic synthesis and medicinal chemistry. The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, provides a versatile platform for the development of a wide array of molecules with diverse biological activities. google.com
In organic synthesis, benzamides are valuable intermediates. googleapis.com The amide bond is relatively stable, yet it can be subjected to various chemical transformations. The aromatic ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties.
From a medicinal chemistry perspective, the benzamide moiety is a common feature in numerous approved drugs. scielo.org.za These compounds have been successfully developed to treat a variety of conditions, including cancer, microbial infections, and neurological disorders. google.com For instance, some substituted benzamides have been investigated as anti-inflammatory agents. The ability of the amide group to participate in hydrogen bonding is a key factor in the interaction of benzamide derivatives with biological targets such as enzymes and receptors. The development of benzamide derivatives as glucokinase activators for the potential treatment of diabetes highlights the ongoing importance of this structural class in drug discovery. rsc.org
Significance of Chloroacetamide Moieties in Synthetic Methodologies and Bioactive Compounds
The chloroacetamide group is another crucial component of 4-[(chloroacetyl)amino]-N-methylbenzamide, recognized for its utility in both synthetic chemistry and the design of bioactive compounds. scielo.org.zascilit.com This functional group consists of an acetamide (B32628) with a chlorine atom attached to the alpha-carbon.
In synthetic methodologies, the chloroacetyl group is a valuable building block. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity makes chloroacetamide derivatives useful intermediates in the synthesis of more complex molecules, including various heterocyclic compounds. nih.gov The chloroacetylation of amines is a common and straightforward reaction in organic synthesis. researchgate.net
In the context of bioactive compounds, the chloroacetamide moiety often acts as a reactive "warhead." It can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. rsc.org This irreversible inhibition mechanism can lead to potent and prolonged biological effects. Chloroacetamide-containing compounds have been explored as inhibitors of various enzymes and have shown potential as anticancer agents. nih.gov For example, chloroacetamide derivatives have been investigated as inhibitors of very-long-chain fatty acid elongases, which are important in herbicide action. researchgate.net The reactivity of the chloroacetamide group can be tuned by modifying the surrounding molecular structure, allowing for the development of targeted covalent inhibitors. unbc.ca
Research Trajectories and Unanswered Questions Pertaining to this compound
Given the established roles of benzamide and chloroacetamide functionalities, several research trajectories and unanswered questions can be postulated for this compound.
Detailed Research Findings:
While comprehensive studies on this compound are limited, research on analogous structures provides a basis for predicting its potential. For instance, numerous N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor activities. nih.govfrontiersin.org The substitution pattern on the benzamide ring is often critical for biological activity. Similarly, the chloroacetamide moiety is a known pharmacophore in various enzyme inhibitors. googleapis.com The combination of these two groups in a single molecule suggests that this compound could be a candidate for screening as an inhibitor of enzymes with a reactive cysteine in their active site, such as certain kinases or histone deacetylases (HDACs). frontiersin.org
Unanswered Questions and Future Research Directions:
The lack of specific research on this compound leaves several key questions unanswered:
Synthesis and Optimization: While general methods for the synthesis of benzamides and chloroacetamides are known, an optimized and scalable synthesis for this compound has not been reported in detail in peer-reviewed literature.
Biological Activity Profile: The primary biological targets of this compound are unknown. A thorough screening against a panel of enzymes, particularly those implicated in cancer and other diseases, is a crucial next step. Investigating its potential as an anticancer agent, an anti-inflammatory molecule, or a kinase inhibitor would be logical starting points. scbt.com
Structure-Activity Relationships (SAR): A systematic investigation into the structure-activity relationships of this compound is needed. This would involve synthesizing and testing a library of analogues with modifications to the benzamide ring, the N-methyl group, and the chloroacetyl moiety to understand how these changes affect biological activity.
Mechanism of Action: If biological activity is identified, elucidating the precise mechanism of action will be essential. This includes determining whether it acts as a reversible or irreversible inhibitor and identifying the specific amino acid residues it interacts with on its target protein.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDASREDBSSNOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263364 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871217-90-2 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Chemical Transformations of 4 Chloroacetyl Amino N Methylbenzamide
Precursor Identification and Strategic Starting Materials
The synthesis of 4-[(chloroacetyl)amino]-N-methylbenzamide originates from readily available precursors, following a strategic multi-step pathway. The primary strategic starting material is typically a substituted benzoic acid, which is sequentially functionalized to build the final molecule.
A common and logical precursor for the final acylation step is 4-amino-N-methylbenzamide . The synthesis of this intermediate generally begins with 4-nitrobenzoic acid . The synthetic sequence involves two key transformations:
Amide Formation: The carboxylic acid group of 4-nitrobenzoic acid is first activated, commonly by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net This activated intermediate, 4-nitrobenzoyl chloride , is then reacted with methylamine (B109427) to form 4-nitro-N-methylbenzamide . google.com
Nitro Group Reduction: The nitro group of 4-nitro-N-methylbenzamide is subsequently reduced to a primary amine. This reduction is a critical step and can be achieved using various methods, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using metal-acid systems like tin(II) chloride (SnCl₂) in ethanol. researchgate.netgoogle.com This step yields the key precursor, 4-amino-N-methylbenzamide.
This strategic approach ensures the correct placement of the amino group for the final chloroacetylation step.
| Precursor Stage | Starting Material | Reagents | Intermediate/Product |
| Amide Formation | 4-Nitrobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Methylamine | 4-Nitro-N-methylbenzamide |
| Nitro Reduction | 4-Nitro-N-methylbenzamide | Palladium on carbon (Pd/C), H₂ | 4-Amino-N-methylbenzamide |
Reaction Mechanisms and Optimized Synthesis Protocols for this compound
The final construction of this compound is achieved through a well-established acylation reaction. The efficiency of this synthesis is highly dependent on the reaction mechanism and the optimization of various conditions to maximize yield and purity.
The core reaction for synthesizing the title compound is the N-acylation of 4-amino-N-methylbenzamide with chloroacetyl chloride . erciyes.edu.tr In this reaction, the nucleophilic amino group (-NH₂) on the benzamide (B126) ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating hydrogen chloride (HCl) as a byproduct. erciyes.edu.tr To neutralize the generated HCl, a base is often added to the reaction mixture.
The reaction is typically carried out in an appropriate organic solvent, such as acetonitrile (B52724) or diethyl ether, which can dissolve the reactants and facilitate the reaction while remaining inert to the reagents. erciyes.edu.tr
The yield and selectivity of the chloroacetylation reaction are significantly influenced by the chosen reaction conditions. While this specific acylation often proceeds without a catalyst, the control of temperature, reaction time, and solvent is crucial for optimizing the outcome. google.com
Temperature: The reaction is often initiated at a low temperature, such as 0°C, especially during the addition of the highly reactive chloroacetyl chloride, to control the exothermic nature of the reaction and prevent side reactions. erciyes.edu.trgoogle.com The reaction mixture may then be stirred for several hours at this temperature or allowed to warm to room temperature to ensure completion. erciyes.edu.tr
Solvent: The choice of solvent is critical. Aprotic solvents like acetonitrile are commonly used. erciyes.edu.tr The solvent's ability to dissolve the starting materials and intermediates without participating in the reaction is key to a clean conversion.
Reaction Time: The duration of the reaction is monitored to ensure the full consumption of the starting material. Typical reaction times can range from 3 to 6 hours. erciyes.edu.tr
Optimization of these parameters is essential to achieve high yields of the desired product, this compound, while minimizing the formation of impurities. google.com
| Parameter | Condition | Rationale |
| Reagents | 4-amino-N-methylbenzamide, Chloroacetyl chloride | Nucleophile and acylating agent |
| Solvent | Acetonitrile, 1,2-Dichloroethane | Inert medium for reaction |
| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side products erciyes.edu.trgoogle.com |
| Time | 3-6 hours | Ensures reaction completion erciyes.edu.tr |
| Additives | Base (e.g., DIPEA) | Neutralizes HCl byproduct researchgate.net |
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold is a versatile platform for generating libraries of new chemical entities. Its structure contains two key points for modification: the benzamide moiety and the reactive chloroacetylamino group.
The N-methylamide portion of the molecule can be readily modified to produce a wide range of analogues. This is typically achieved by starting the synthesis with different primary or secondary amines instead of methylamine. By reacting 4-nitrobenzoyl chloride with a diverse selection of aliphatic, aromatic, or heterocyclic amines, a library of N-substituted-4-nitrobenzamide precursors can be generated. nih.gov
The chloroacetylamino group is a particularly reactive functional group, serving as an excellent handle for further derivatization. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic substitution. researchgate.net
This reactivity allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. Examples of such transformations include:
Reaction with Amines: Displacement of the chloride by primary or secondary amines to form N-glycinylbenzamide derivatives.
Reaction with Thiols: Introduction of sulfur-containing moieties.
Cyclization Reactions: The chloroacetyl group can act as a two-carbon building block for the synthesis of heterocyclic rings. For instance, reaction with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of new heterocyclic systems. researchgate.net This strategy is a powerful method for creating structurally complex molecules from a relatively simple starting material.
Exploration of Chemical Reactivity and Potential Transformations of this compound
The chemical reactivity of this compound is predominantly dictated by the chloroacetyl group. This functional group contains a highly electrophilic carbon atom adjacent to the chlorine atom, making it susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions. This reactivity allows the compound to serve as a versatile building block for the synthesis of more complex molecules and various heterocyclic systems.
Nucleophilic Substitution Reactions:
The primary mode of transformation for this compound involves the SN2 reaction at the α-carbon of the acetyl group. This reaction pathway is common for α-haloacetamides, which are known to be reactive electrophiles. nih.govnih.gov A variety of nucleophiles can displace the chloride ion, leading to the formation of a new covalent bond.
Common nucleophiles include:
Sulfur Nucleophiles: Thiols and derivatives, such as cysteine-containing peptides or glutathione, react readily with chloroacetamides to form stable thioether linkages. nih.govacs.org This reaction is often rapid and proceeds to near completion. acs.org
Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can act as nucleophiles to yield substituted glycinamides.
Oxygen Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ethers, although these reactions may require specific conditions to be efficient. researchgate.net
The reactivity of the chloroacetyl group makes it a useful tool for bioconjugation, allowing for the covalent labeling of proteins and other biomolecules that possess nucleophilic residues like cysteine. acs.org
Intramolecular Cyclization and Heterocycle Synthesis:
A significant application of the reactivity of the chloroacetyl group is in the synthesis of heterocyclic compounds. researchgate.net Following an initial nucleophilic substitution, a subsequent intramolecular cyclization can occur if the attacking nucleophile is part of a bifunctional molecule. This strategy is a powerful method for constructing various ring systems.
For instance, reaction with binucleophiles like hydrazine or hydroxylamine can lead to the formation of polyfunctionalized heterocycles. researchgate.net Base-catalyzed cyclization of N-chloroacetylated compounds is a well-established method for producing lactams and other cyclic structures. researchgate.net The specific solvent system can be crucial; in some cases, using organic solvents like DMF with lithium salts can favor cyclization over polymerization, which might occur in aqueous solutions. nih.gov
This intramolecular cyclization pathway is particularly useful in peptide and amino acid chemistry, where it can be used to create constrained cyclic peptides or complex frameworks like β-lactams and 2-ketopiperazine derivatives. researchgate.net
The table below summarizes key transformations involving the chloroacetyl moiety, analogous to the reactive site in this compound.
| Reactant/Reagent | Reaction Type | Product/Product Class | Key Observations/Conditions |
| Cysteine / Thiols | Nucleophilic Substitution | Thioether Conjugates | The reaction is typically rapid and quantitative, forming a stable C-S bond. nih.govacs.org |
| Amines (Primary/Secondary) | Nucleophilic Substitution | Substituted Glycinamides | Forms a new C-N bond by displacing the chloride. |
| Alkoxides / Phenoxides | Nucleophilic Substitution | Ether Derivatives | The alkoxide acts as a nucleophile to replace the chlorine atom. researchgate.net |
| Bifunctional Nucleophiles (e.g., Hydrazine) | Nucleophilic Substitution followed by Intramolecular Cyclization | Heterocyclic Compounds (e.g., Lactams, Piperazines) | The initial substitution is followed by a ring-closing reaction. researchgate.netresearchgate.net |
| Peptides with C-terminal Cysteine | Intramolecular Cyclization | Cyclic Peptides | Base-catalyzed reaction in a suitable solvent system like LiCl/DMF promotes cyclization over polymerization. nih.gov |
Advanced Analytical Characterization Techniques for 4 Chloroacetyl Amino N Methylbenzamide and Its Derivatives
Spectroscopic Approaches in Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe molecular structures through the interaction of electromagnetic radiation with matter. For a molecule like 4-[(chloroacetyl)amino]-N-methylbenzamide, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity, functional groups, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound, ¹H and ¹³C NMR are crucial for structural confirmation. The ¹H NMR spectrum would display distinct signals for the aromatic protons, the N-methyl protons, the methylene (B1212753) protons of the chloroacetyl group, and the two N-H protons of the amide linkages. The splitting patterns and coupling constants of the aromatic signals can confirm the 1,4-disubstitution pattern on the benzene (B151609) ring.
Conformational analysis of the amide bonds is also possible through advanced NMR studies. The rotation around the C-N amide bonds is restricted, which can lead to the existence of different conformers (e.g., cis and trans isomers). Studies on similar N-acyl and N-methylated amide systems show that these structural preferences can be elucidated by observing distinct sets of signals or by using techniques like Nuclear Overhauser Effect (NOE) spectroscopy to probe through-space proximity of protons. researchgate.net
Purity assessment is another critical application of NMR. The integration of proton signals allows for the quantification of the main compound relative to any impurities present, provided the impurities contain proton-bearing groups and are present in sufficient concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on the solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 7.8 | 120 - 140 |
| N-H (chloroacetyl amide) | 8.0 - 9.0 (broad) | - |
| N-H (benzamide) | 8.0 - 8.5 (broad quartet) | - |
| CH₂ (chloroacetyl) | ~4.2 | ~43 |
| N-CH₃ | ~2.9 (doublet) | ~27 |
| C=O (benzamide) | - | ~167 |
| C=O (chloroacetyl) | - | ~165 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent technique for identifying the types of bonds and functional groups present in a compound. upi.edu
In the FTIR spectrum of this compound, several key absorption bands are expected:
N-H Stretching: The two amide groups will show N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. pressbooks.pub
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found just below 3000 cm⁻¹. libretexts.org
C=O Stretching: The two carbonyl (C=O) groups from the amide linkages are expected to produce strong, sharp absorption bands between 1630 and 1680 cm⁻¹. libretexts.orglibretexts.org These are among the most characteristic peaks in the spectrum.
C-N Stretching: Amide C-N stretching vibrations are typically observed in the 1200-1400 cm⁻¹ region.
C-Cl Stretching: The chloroacetyl group will exhibit a C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. msu.edu
Table 2: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Methyl/Methylene | C-H Stretch | 2850 - 3000 | Medium |
| Amide Carbonyls | C=O Stretch | 1630 - 1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. chemicalbook.com
For this compound (molecular formula C₁₀H₁₁ClN₂O₂), the expected molecular weight is 226.66 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum will be the isotopic pattern of chlorine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) or collision-induced dissociation (CID) would cause the molecular ion to break apart into smaller, characteristic fragments. mdpi.com The analysis of these fragments provides valuable structural information. researchgate.net Potential fragmentation pathways for this molecule include:
Cleavage of the N-methylbenzamide C-N bond, leading to a 4-[(chloroacetyl)amino]benzoyl cation.
Loss of the chloroacetyl group.
Fragmentation involving the cleavage of the amide bonds.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 226 | Molecular Ion |
| [M+2]⁺ | 228 | Molecular Ion with ³⁷Cl isotope |
| [M-CH₂Cl]⁺ | 177 | Loss of chloromethyl radical |
| [M-COCH₂Cl]⁺ | 149 | Loss of chloroacetyl radical |
| [C₈H₈NO]⁺ | 134 | 4-aminobenzoyl cation after rearrangement and loss |
| [C₇H₄ClNO]⁺ | 153 | Fragment from cleavage of N-methylamide bond |
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical and research chemicals, chromatographic methods are indispensable for determining purity, identifying impurities, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) in Research Applications
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. njlabs.com It is widely used in pharmaceutical research and quality control for purity assessment and stability testing of drug candidates and synthetic intermediates. researchgate.net
For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this setup, the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring and carbonyl groups in the molecule absorb UV light.
By developing and validating an HPLC method, researchers can accurately determine the purity of a synthesized batch of this compound and quantify any impurities or degradation products. njlabs.com The method's linearity, accuracy, and precision are established to ensure reliable and reproducible results. researchgate.net
Table 4: Example HPLC Parameters for Analysis of Benzamide (B126) Derivatives
| Parameter | Condition |
| Column | C18 (Octadecyl silica), e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds.
However, this compound, with its amide groups and relatively high molecular weight, is not sufficiently volatile or thermally stable for direct GC-MS analysis. researchgate.net To overcome this, chemical derivatization is required to convert the non-volatile compound into a volatile derivative. jfda-online.com Common derivatization strategies for molecules with active hydrogens (like those on amide groups) include:
Silylation: Reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation or Alkylation: Converting the amide groups into less polar and more volatile esters or ethers. gcms.cz
Once derivatized, the resulting product can be readily analyzed by GC-MS, which is particularly useful for identifying and quantifying volatile impurities, byproducts from the synthesis, or related degradation products that may be present in the sample. nih.gov
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition and purity. For this compound and its derivatives, this method serves as a critical step for the verification of their stoichiometry by precisely quantifying the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N). This quantitative analysis allows for a direct comparison between the experimentally determined composition and the theoretically calculated values derived from the compound's molecular formula, thereby confirming the successful synthesis of the target molecule.
The molecular formula for this compound is C₁₀H₁₁ClN₂O₂. Based on this, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results are compared.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 52.99 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.90 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.64 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.37 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.12 |
| Total | 226.68 | 100.00 |
In practice, small deviations between the found and calculated values are expected and are generally considered acceptable within a range of ±0.4%. These minor discrepancies can arise from instrumental limitations or the presence of trace impurities.
Illustrative Elemental Analysis Data for a Benzamide Derivative
| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |
| Derivative X | C₁₅H₁₂Cl₂N₂O₂ | Calculated | 55.75 | 3.74 | 8.67 |
| Found | 55.68 | 3.81 | 8.72 |
Similarly, in a study detailing the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate, elemental analysis was crucial for confirming the final product. The theoretical values were calculated as C 77.89%, H 7.24%, and N 7.36%, while the experimental data revealed C 78.33%, H 7.73%, and N 7.47%, supporting the successful synthesis of the target ion-associate complex. mdpi.com
For derivatives of this compound, any modification to the parent structure would necessitate a recalculation of the theoretical elemental composition. Subsequent experimental analysis would then be performed to validate the new structure. This rigorous verification is essential for ensuring the integrity of the compounds used in further studies.
Mechanistic Investigations of Biological Activity and Molecular Interactions of 4 Chloroacetyl Amino N Methylbenzamide
In Vitro Assessments of Biological Potency
The in vitro biological potency of 4-[(chloroacetyl)amino]-N-methylbenzamide has not been extensively reported. However, the broader class of benzamide (B126) derivatives has been the subject of numerous studies, demonstrating a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nanobioletters.com The presence of the chloroacetyl group is particularly noteworthy, as it is a reactive moiety known to be an alkylating agent, which can confer significant biological activity.
The potency of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. For analogous benzamide derivatives, these values can vary widely depending on the biological target and the specific substitutions on the benzamide core. For instance, certain N-benzamide derivatives have shown antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nanobioletters.com
Interactive Table: Biological Potency of Structurally Related Benzamide Derivatives
| Compound Class | Biological Target/Organism | Potency (IC50/MIC) |
|---|---|---|
| N-Benzamide Derivatives | Bacillus subtilis | 6.25 µg/mL (MIC) |
| N-Benzamide Derivatives | Escherichia coli | 3.12 µg/mL (MIC) |
| 4-(Arylaminomethyl)benzamide Derivatives | Epidermal Growth Factor Receptor (EGFR) | 91-92% inhibition at 10 nM |
| Benzoxazole-Benzamide Conjugates | HCT-116 (Colon Cancer Cell Line) | - |
Note: The data presented is for structurally related compounds and not for this compound itself.
Elucidation of Molecular Targets and Pathways
The molecular targets and pathways of this compound are yet to be fully elucidated. However, based on its chemical structure, several potential mechanisms of action can be hypothesized, primarily centered around enzyme inhibition and interactions with biological macromolecules.
Enzyme Inhibition Studies: Urease, Tyrosine Kinases, and Kinesin Spindle Protein (KSP)
Urease: Benzamide and its derivatives have been investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govnih.gov The inhibition of urease is a key strategy in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.net The mechanism of inhibition by benzamide derivatives often involves interaction with the nickel ions in the active site of the enzyme. nih.gov
Tyrosine Kinases: The benzamide scaffold is a common feature in many tyrosine kinase inhibitors. nih.govhsmc.gr Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. mdpi.com Benzamide derivatives can act as competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates. nih.govresearchgate.net
Kinesin Spindle Protein (KSP): KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis. nih.govtandfonline.com Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govmdpi.com Several classes of KSP inhibitors feature a benzamide or a related amide structure, which contributes to their binding to an allosteric pocket on the protein. nih.govacs.org
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The chloroacetyl group in this compound is a reactive electrophile that can readily form covalent bonds with nucleophilic residues on proteins, such as cysteine and histidine. This covalent modification can lead to irreversible inhibition of protein function. Molecular docking studies on related benzamide derivatives suggest that the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions within the binding sites of proteins. hsmc.gr
While direct evidence is lacking for this compound, some pentacyclic benzimidazole (B57391) derivatives with amino or amido side chains have been shown to interact with DNA and RNA through a mixed-binding mode, involving intercalation and binding along the polynucleotide backbone. mdpi.com
Antiproliferative Mechanisms in Cellular Models (non-human, in vitro)
The antiproliferative activity of benzamide derivatives has been demonstrated in various cancer cell lines. nih.govresearchgate.netmdpi.com The mechanisms underlying this activity are often multifactorial and can include the induction of cell cycle arrest and apoptosis (programmed cell death).
The inhibition of key cell cycle regulators, such as tyrosine kinases and KSP, can lead to arrest at different phases of the cell cycle. For example, KSP inhibition typically causes a G2/M phase arrest. tandfonline.com Furthermore, the induction of apoptosis is a common outcome of treatment with cytotoxic benzamide derivatives. nih.gov This can be triggered by various cellular stresses, including DNA damage and the inhibition of critical survival pathways.
Antimicrobial and Anti-tubercular Activity Profiling and Associated Modes of Action
Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nanobioletters.comnih.govresearchgate.netijpbs.com The exact mode of action can vary, but potential mechanisms include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The lipophilicity and electronic properties of the substituents on the benzamide ring are often crucial for determining the antimicrobial potency.
Structure Activity Relationship Sar Studies and Computational Approaches for Rational Design of 4 Chloroacetyl Amino N Methylbenzamide Analogues
Systematic SAR Analysis of 4-[(chloroacetyl)amino]-N-methylbenzamide Derivatives
Systematic SAR analysis involves the synthesis and biological evaluation of a series of related compounds to determine how specific changes in molecular structure affect their biological function.
Modifications to the core scaffold of this compound can have a significant impact on biological activity. The central benzamide (B126) core, the aromatic ring, and the N-methyl group are all key sites for derivatization.
The Benzamide Core and Chloroacetyl Group : The chloroacetylamino moiety is a reactive electrophilic group, often crucial for covalent interactions with target proteins. The amide linkage itself is a critical structural motif, often acting as a hydrogen bond donor and acceptor, anchoring the molecule within a protein's binding site.
Aromatic Ring Substitutions : The benzene (B151609) ring serves as a rigid scaffold that positions the functional groups for optimal interaction. The nature and position of substituents on this ring are critical for modulating activity and specificity. For instance, in related N-(2-aminoethyl)benzamide analogues, a series of halo- and nitro-substituted compounds were synthesized to probe steric and hydrophobic effects on the inhibition of monoamine oxidase-B (MAO-B). nih.gov In other benzamide series, replacing or altering the chlorine atom can significantly reduce potency, indicating its importance for activity.
N-Methyl Group Modifications : The N-methyl group can also be a key determinant of activity. Replacing it with larger or more complex aryl groups can introduce new interactions with a target protein. In studies on other benzamide derivatives, modifications at this position have been shown to significantly influence biological activity. For example, extending the N-methyl group with larger lipophilic groups can allow the molecule to occupy nearby hydrophobic pockets in a target protein, potentially enhancing potency through new van der Waals or pi-stacking interactions.
The following table summarizes the general impact of substituent variations on the biological efficacy of benzamide-based compounds, as inferred from studies on related analogues.
| Modification Site | Substituent Change | General Impact on Biological Efficacy | Potential Rationale |
| Aromatic Ring | Removal of chlorine atom | Reduced potency | The halogen may be involved in crucial halogen bonding or hydrophobic interactions within the target's active site. |
| Aromatic Ring | Addition of other halo- or nitro- groups | Varies; can increase or decrease potency | Alters the electronic profile and steric/hydrophobic properties, affecting binding affinity. nih.gov |
| Amide Linkage | Alteration to a sulfonamide | Significantly changes electronic and steric profile | Likely alters the compound's target or mode of binding. |
| N-Methyl Group | Replacement with larger alkyl or aryl groups | Can enhance potency | Allows for occupation of adjacent hydrophobic pockets, forming new van der Waals or pi-stacking interactions. |
The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. The flexibility of the this compound scaffold and the preferred spatial arrangement of its functional groups are key factors influencing its activity.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding mode and estimating the binding affinity of novel analogues.
For benzamide derivatives, molecular docking studies have successfully predicted binding modes within the active sites of various protein targets, such as protein kinases and the COX-2 enzyme. nih.govnih.gov These simulations can reveal key molecular interactions, such as:
Hydrogen Bonding : The amino and amide groups can act as hydrogen bond donors and acceptors with amino acid residues in the active site.
Hydrophobic and Halogen Bonding : The chloro-substituted benzene ring can engage in hydrophobic and halogen bonding interactions.
Pi-Stacking Interactions : The aromatic ring can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
In a study of novel 4-[(quinolin-4-yl)amino]benzamide derivatives, molecular docking was used to predict interactions with the influenza virus PA-PB1 protein interface, revealing key hydrogen bonds and hydrophobic interactions. semanticscholar.org Similarly, docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase showed crucial hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net These computational predictions often correlate well with in vitro experimental results, validating their use in rational drug design. nih.govresearchgate.net
| Interaction Type | Molecular Feature of Benzamide Analogue | Potential Interacting Protein Residue |
| Hydrogen Bonding | Amide N-H, C=O; Amino N-H | Asp, Glu, Ser, Thr, Gln, Asn |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| Hydrophobic Interactions | Benzene ring, N-methyl group | Ala, Val, Leu, Ile, Phe, Trp |
| Pi-Stacking | Benzene ring | Phe, Tyr, Trp |
Future Research Directions and Translational Perspectives for 4 Chloroacetyl Amino N Methylbenzamide
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of benzamide (B126) derivatives has traditionally relied on conventional solution-based methods. mdpi.com These processes often involve activating carboxylic acids and coupling them with amines, which can require harsh reagents, stoichiometric activators, and significant solvent use. google.com Future research must pivot towards more efficient and sustainable synthetic protocols to make 4-[(chloroacetyl)amino]-N-methylbenzamide and its analogues more accessible for extensive biological screening.
Key areas for development include:
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. Implementing a flow-based approach for the acylation and amidation steps could significantly streamline production.
Green Chemistry Principles: The adoption of greener solvents (e.g., ionic liquids or supercritical fluids), catalytic amide bond formation (avoiding stoichiometric waste), and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis) are critical. Research into enzymatic catalysis could provide highly selective and environmentally benign synthetic routes.
Automated Synthesis Platforms: Integrating automated synthesis with real-time reaction monitoring can accelerate the optimization of reaction conditions and facilitate the rapid generation of a library of derivatives based on the this compound scaffold for structure-activity relationship (SAR) studies.
| Parameter | Conventional Batch Synthesis | Novel Flow Chemistry |
|---|---|---|
| Efficiency & Yield | Variable, often requires extensive optimization | Generally higher yields and purity due to precise control |
| Sustainability | High solvent consumption, potential for hazardous reagents | Reduced solvent usage, improved energy efficiency, better containment |
| Scalability | Challenging, often requires re-optimization | Simpler scale-up by extending operation time ("scaling out") |
| Safety | Risks associated with large volumes of reagents and exotherms | Enhanced safety with small reaction volumes and superior heat transfer |
Identification of Untapped Biological Targets and Therapeutic Applications
The benzamide scaffold is a privileged structure known to interact with a diverse range of biological targets. While the specific targets of this compound are not extensively documented, the activities of structurally related compounds provide a clear roadmap for future investigation. The presence of the reactive chloroacetyl group suggests it may act as a covalent inhibitor, forming a permanent bond with a target protein, a mechanism that can lead to high potency and prolonged duration of action.
Future screening efforts should prioritize the following target classes:
Protein Kinases: Many kinase inhibitors feature a core structure that can be mimicked by benzamides. nih.gov Given that kinases are implicated in cancer and inflammatory diseases, screening this compound against a broad panel of kinases is a high-priority research direction. nih.gov
Histone Deacetylases (HDACs): Certain benzamide derivatives have demonstrated potent HDAC inhibitory activity, an important therapeutic strategy in oncology. nih.gov For example, the related compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide shows selective inhibition of Class I HDACs. nih.gov Investigating the potential of this compound as an HDAC inhibitor is warranted.
Enzymes Implicated in Neurodegenerative Diseases: Substituted benzamides have shown inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), two key targets in Alzheimer's disease research. mdpi.com This precedent suggests that this compound could be a valuable starting point for developing neuroprotective agents.
| Target Class | Therapeutic Area | Rationale Based on Related Compounds |
|---|---|---|
| Protein Kinases (e.g., PDGFRα, PDGFRβ) | Oncology, Inflammation | Benzamide derivatives serve as a backbone for known kinase inhibitors. nih.gov |
| Histone Deacetylases (HDACs) | Oncology | Related benzamides show potent, selective HDAC inhibition. nih.gov |
| Acetylcholinesterase (AChE) & BACE1 | Alzheimer's Disease | Substituted benzamides have demonstrated dual inhibitory activity. mdpi.com |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Benzamide-hybrid compounds are effective MAO-B inhibitors. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the probability of success. researchgate.net For a compound like this compound, these computational tools can be applied across the entire development pipeline.
Future research should integrate AI and ML in the following ways:
De Novo Design: Generative AI models can design novel molecules from scratch by learning the underlying patterns from vast datasets of known active compounds. rsc.org Using the benzamide scaffold as a starting point, these models can propose new derivatives with optimized properties for specific biological targets. nih.gov
Virtual High-Throughput Screening (vHTS): ML algorithms can build predictive models to screen large virtual libraries of compounds for potential activity against targets of interest. nih.gov This allows researchers to prioritize which derivatives of this compound to synthesize and test, saving time and resources. nih.gov
ADMET Prediction: A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI models can predict these properties early in the discovery process, allowing for the selection of candidates with a higher likelihood of success in clinical trials. rsc.orgnih.gov
| Development Stage | AI/ML Application | Objective |
|---|---|---|
| Hit Identification | Virtual Screening & Target Prediction | Identify promising biological targets and initial hit compounds. researchgate.net |
| Lead Generation | Generative Models for De Novo Design | Create novel, optimized derivatives with enhanced potency and selectivity. acs.org |
| Lead Optimization | ADMET & Physicochemical Property Prediction | Refine lead compounds to improve drug-like properties and reduce failure risk. rsc.org |
| Preclinical Phase | Synthesis Planning & Route Prediction | Design efficient and cost-effective synthetic pathways. acs.org |
Exploration of Multi-Targeting Strategies and Hybrid Compound Design
Complex multifactorial diseases like cancer and Alzheimer's often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.gov The design of Multi-Target-Directed Ligands (MTDLs) is a promising strategy to address this complexity. researchgate.net The this compound scaffold is an excellent candidate for developing MTDLs and hybrid compounds.
Future research should explore:
Pharmacophore Hybridization: This strategy involves combining the structural features of this compound with pharmacophores from other known active compounds. For instance, merging the benzamide core with a hydroxypyridinone (HPO) moiety, a known iron chelator, could create a dual-function agent for Alzheimer's disease that also inhibits enzymes like MAO-B. nih.gov
Fragment-Based Linking: This approach involves linking the benzamide scaffold to another molecular fragment that binds to a different target or a separate pocket on the same target. This can lead to compounds with novel activity profiles or enhanced potency.
Bifunctional Molecules: The reactive chloroacetyl group can be exploited to design bifunctional molecules. For example, it could serve as a warhead for a PROTAC (Proteolysis-Targeting Chimera), a molecule designed to induce the degradation of a target protein rather than just inhibiting it.
| Strategy | Description | Potential Application |
|---|---|---|
| Pharmacophore Merging | Integrating distinct pharmacophoric elements into a single molecule. | Creating a dual AChE/BACE1 inhibitor for Alzheimer's Disease. mdpi.com |
| Fragment Linking | Connecting two different active fragments with a chemical linker. | Developing a dual-action anticancer agent targeting a kinase and a separate signaling protein. |
| Covalent Targeting | Utilizing the chloroacetyl group to form a permanent bond with the target protein. | Achieving sustained inhibition of a specific enzyme like HDAC. nih.gov |
Q & A
What are the established synthetic routes for 4-[(chloroacetyl)amino]-N-methylbenzamide, and what methodological considerations are critical for optimizing yield?
Answer:
The compound is typically synthesized via a two-step process:
Amide bond formation : React 4-amino-N-methylbenzamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous solvents like dichloromethane or THF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Key considerations :
- Moisture-sensitive conditions to prevent hydrolysis of chloroacetyl chloride.
- Stoichiometric control to minimize side reactions (e.g., over-acylation).
How is this compound characterized structurally, and what analytical data are essential for validation?
Answer:
Primary methods :
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), N–CH₃ (δ 2.8–3.1 ppm), and chloroacetyl CH₂ (δ 4.2–4.5 ppm) .
- ¹³C NMR : Carbonyl carbons (amide: ~167 ppm; chloroacetyl: ~165 ppm) .
- X-ray crystallography : Confirms planarity of the amide bond (C–N–C=O dihedral angle: ~180°) and intermolecular hydrogen bonding patterns .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z consistent with C₁₀H₁₁ClN₂O₂ (calc. 226.05) .
What are the hypothesized biochemical targets of this compound, and how does its mechanism differ from related benzamide derivatives?
Answer:
- Proposed targets : Bacterial acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis and enzyme activation .
- Mechanism : The chloroacetyl group acts as an electrophile, covalently modifying active-site cysteine residues in PPTases, disrupting bacterial proliferation .
- Differentiation : Unlike trifluoromethyl-containing analogs (e.g., ), the chloroacetyl moiety offers higher reactivity but lower metabolic stability, impacting antibacterial selectivity .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Comparative assays : Use standardized bacterial strains (e.g., S. aureus ATCC 25923) and measure IC₅₀ values under consistent conditions (pH, temperature) .
- Structural validation : Confirm compound purity via HPLC (>95%) and crystallography to rule out polymorphic effects .
- Target engagement studies : Employ fluorescence polarization or SPR to directly assess binding to AcpS/PPTases .
What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Answer:
-
Electron-withdrawing groups : Chloroacetyl enhances electrophilicity, improving enzyme inhibition but increasing toxicity. Replace with trifluoromethyl for metabolic stability .
-
Substitution on benzamide : Para-substitutions (e.g., NO₂, CF₃) improve target affinity, while ortho-substitutions sterically hinder binding .
-
Data table :
Derivative Substituent IC₅₀ (μM) LogP Parent Cl 12.3 2.1 CF₃ analog CF₃ 8.7 2.9 NO₂ analog NO₂ 6.5 1.8 Data adapted from and related analogs.
What experimental strategies are recommended for studying the compound’s stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24 hours. Chloroacetyl derivatives typically show <50% degradation at 12 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS/MS identifies metabolites (e.g., dechlorinated products) .
What are the limitations of current toxicity models for this compound, and how can they be addressed?
Answer:
- Cytotoxicity assays : Standard MTT assays may underestimate organ-specific toxicity. Use 3D cell cultures or zebrafish models for better predictive accuracy .
- Off-target effects : Proteome-wide profiling (e.g., affinity chromatography-MS) identifies unintended targets, guiding structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
